4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a trifluoromethoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, including the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific biomolecules.
Industry:
Materials Science: This compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
2-(Trifluoromethoxy)benzaldehyde: Lacks the dioxaborolane moiety, which affects its ability to participate in certain reactions.
Uniqueness: The presence of both the dioxaborolane moiety and the trifluoromethoxy group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H16BF3O4 |
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Molecular Weight |
316.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(8-19)11(7-10)20-14(16,17)18/h5-8H,1-4H3 |
InChI Key |
BAVOHPFEGKLNHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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